hepta-1,6-dien-4-amine hydrochloride
CAS No.: 2624137-86-4
Cat. No.: VC11529010
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624137-86-4 |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.64 g/mol |
| IUPAC Name | hepta-1,6-dien-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N.ClH/c1-3-5-7(8)6-4-2;/h3-4,7H,1-2,5-6,8H2;1H |
| Standard InChI Key | MJSWTYJTINTJME-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC(CC=C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Hepta-1,6-dien-4-amine hydrochloride belongs to the class of aliphatic amines with unsaturated hydrocarbon chains. Key structural features include:
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Molecular formula: C₇H₁₄ClN
The compound’s structure comprises a seven-carbon chain with double bonds at positions 1–2 and 6–7, an amine group at position 4, and a hydrochloride counterion (Table 1).
Table 1: Molecular Properties of Hepta-1,6-dien-4-amine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2624137-86-4 | |
| Exact Mass | 147.0815 g/mol | |
| IUPAC Name | Hepta-1,6-dien-4-amine;hydrochloride | |
| Hydrogen Bond Donors | 2 (amine and HCl) | |
| Hydrogen Bond Acceptors | 1 (amine) |
Spectroscopic Data
Infrared (IR) and mass spectral data for related compounds provide insights into the functional groups and fragmentation patterns:
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IR spectrum (gas phase): Peaks at 3,400–3,200 cm⁻¹ (N–H stretch of amine) and 1,650–1,600 cm⁻¹ (C=C stretch) .
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Mass spectrometry: Parent ion [M+H]⁺ at m/z 148.1, with fragments at m/z 91.1 (allylic cleavage) and m/z 56.1 (C₃H₆N⁺) .
Synthesis and Purification
Synthetic Routes
The hydrochloride salt is typically synthesized via two steps:
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Formation of hepta-1,6-dien-4-amine:
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Salt formation:
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Hepta-1,6-diene, NH₃, Pd(OAc)₂ | 65% | 90% |
| 2 | HCl (gas), Et₂O, 0°C | 95% | 98% |
Purification Techniques
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Recrystallization: Methanol/ethyl acetate mixtures (1:3 v/v) yield crystals with >98% purity .
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Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes non-polar impurities .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, methanol, ethanol) due to ionic character; sparingly soluble in non-polar solvents (hexane, toluene) .
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Stability:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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